N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine molecular weight
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine molecular weight
An In-Depth Technical Guide to N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its applications, with a focus on the rationale behind its utility in complex molecular construction.
Introduction: The Strategic Importance of Boc-Protected Diamines
N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, also known as N,N'-di-Boc-m-phenylenediamine, is a derivative of 1,3-phenylenediamine where both amine functionalities are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is fundamental in multi-step organic synthesis. The Boc group is a carbamate-based protecting group that renders the normally nucleophilic and basic amino group unreactive to a wide range of reaction conditions. Its key advantage lies in its stability under basic and nucleophilic conditions, and its facile removal under moderately acidic conditions, which allows for the selective and sequential unveiling of the amine's reactivity.
The strategic placement of two Boc groups on the 1,3-phenylenediamine scaffold creates a versatile building block. It enables chemists to perform reactions on other parts of a molecule without interference from the highly reactive amino groups. Subsequently, one or both Boc groups can be removed to allow for precisely controlled derivatization, making this compound an indispensable tool for constructing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its use in a research setting. The key data for N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [2][3][] |
| Molecular Weight | 308.37 g/mol | [2][] |
| CAS Number | 883554-89-0 | [2][3] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 139-141 °C | [3] |
| Purity | Typically ≥98% | [3] |
| Synonyms | tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate, N,N'-di-Boc-m-phenylenediamine | [2] |
Safety and Handling
N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is classified as a hazardous substance.
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some suppliers also list H314 (Causes severe skin burns and eye damage).[6]
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Precautionary Measures : Standard laboratory precautions should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[7]
The precursor, 1,3-phenylenediamine, is known to be toxic and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8] While the Boc-protected derivative is expected to have a different toxicological profile, caution is warranted.
Synthesis: A Validated Protocol
The synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a straightforward protection reaction. The causality behind this protocol is to deactivate the two highly nucleophilic amine groups of 1,3-phenylenediamine to allow for subsequent, selective chemical transformations. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this purpose due to its high reactivity with amines and the clean byproducts (tert-butanol and CO₂) it generates.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful execution yields a product whose analytical data (TLC, melting point, NMR) will confirm its identity and purity.
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Reagent Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-phenylenediamine (1.0 eq).
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Dissolution : Add a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of diamine). Stir until the diamine is fully dissolved. The choice of solvent is critical; it must be inert to the reagents and dissolve the starting material. DCM is often preferred for its ease of removal.
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Reagent Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.2 eq) in the same solvent. Add this solution dropwise to the stirring diamine solution at 0 °C (ice bath). The slight excess of Boc₂O ensures complete conversion of both amino groups. A base like triethylamine (2.2 eq) can be added to scavenge the acid formed from impurities in the Boc anhydride, though the reaction often proceeds well without it.
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Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible. This is a critical validation step to ensure the reaction has gone to completion.
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Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl or saturated NaHSO₄) to remove any unreacted base, followed by saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidity, and finally with brine.[9]
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Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification : The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white crystalline solid. Purity can be confirmed by measuring the melting point, which should be sharp and within the literature range (139-141 °C).[3]
Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount.
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¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzene ring and a large singlet integrating to 18 protons around 1.5 ppm, corresponding to the two identical tert-butyl groups. The N-H protons will appear as a singlet.
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¹³C NMR Spectroscopy : The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 153 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
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Mass Spectrometry : Electrospray ionization (ESI) mass spectrometry will show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺, confirming the molecular weight of 308.37 g/mol .
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Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic N-H stretching band around 3300-3400 cm⁻¹ and a strong C=O stretching band for the carbamate group around 1700-1725 cm⁻¹.
Applications in Drug Discovery and Development
The utility of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine stems from its identity as a protected scaffold. The phenylenediamine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[10] The Boc-protected version provides a stable, easy-to-handle precursor for building more complex molecules.
-
Scaffold for Directed Synthesis : The two protected amines can be deprotected sequentially or simultaneously. This allows for the regioselective introduction of different substituents, creating a library of diverse compounds from a single intermediate. For instance, selective deprotection of one Boc group would allow for functionalization at that position, followed by deprotection and reaction at the second position.
-
Building Block for Heterocycles : Phenylenediamines are common starting materials for the synthesis of benzodiazepines, benzimidazoles, and other fused heterocyclic systems that are prevalent in pharmaceuticals.[10] Using the di-Boc protected version allows for the construction of these ring systems under controlled conditions.
-
Linker in Complex Molecules : In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker molecules are required to connect the different functional parts. The diamine scaffold can serve as a rigid core for such linkers, with the protected amines providing handles for conjugation after deprotection.
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Precursor to Novel Diuretics : Research has identified diarylamide derivatives as inhibitors of urea transporters, presenting a novel approach to developing salt-sparing diuretics.[11] The controlled synthesis of substituted diarylamides can be facilitated by using protected diamine building blocks like N,N'-di-Boc-m-phenylenediamine.
Conclusion
N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is more than just a chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, the chemical versatility afforded by the dual Boc-protecting groups, make it a valuable intermediate for researchers in both academic and industrial settings. Its application facilitates the efficient and controlled synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutic agents.
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Al-Soud, Y. A., et al. (2012). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N′-Disubstituted Symmetric Sulfamides and N-tert-Butoxycarbonyl,N′-Alkyl Sulfamide. International Journal of Organic Chemistry, 2, 26-33. Retrieved from [Link]
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Zhang, H., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Biomedicines, 13(4), 992. Retrieved from [Link]
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Amrhein, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–797. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,3-Phenylenediamine. Retrieved from [Link]
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Van Arnum, P. (2012). Broadening the Toolbox in Drug Development and Analysis. Pharmaceutical Technology, 36(2). Retrieved from [Link]
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Asahara, H., et al. (2025). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. ChemRxiv. Retrieved from [Link]
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